molecular formula C15H13NO2 B3019080 methyl 5-methyl-3H-benzo[e]indole-2-carboxylate CAS No. 910442-90-9

methyl 5-methyl-3H-benzo[e]indole-2-carboxylate

Cat. No.: B3019080
CAS No.: 910442-90-9
M. Wt: 239.274
InChI Key: UZZWVRSZDFWVDG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 5-methyl-3H-benzo[e]indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of cellular processes, making it effective in therapeutic applications.

Comparison with Similar Compounds

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate can be compared with other indole derivatives such as:

  • Methyl 3-amino-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

These compounds share a similar indole backbone but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

methyl 5-methyl-3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9-7-13-12(8-14(16-13)15(17)18-2)11-6-4-3-5-10(9)11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZWVRSZDFWVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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